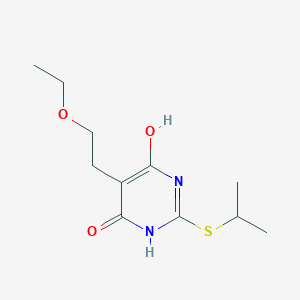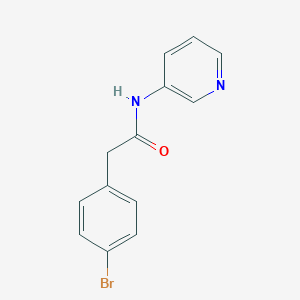
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as CTAP, is a small molecule inhibitor that has been widely used in scientific research to study the role of mu opioid receptors in various physiological and pathological conditions.
Mecanismo De Acción
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide acts as a competitive antagonist at the mu opioid receptor, blocking the binding of mu opioid receptor agonists such as morphine and fentanyl. This results in the inhibition of downstream signaling pathways, which are responsible for the analgesic and addictive effects of mu opioid receptor agonists.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the analgesic effects of mu opioid receptor agonists such as morphine and fentanyl, suggesting that mu opioid receptors play a key role in pain modulation. 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been shown to inhibit the rewarding effects of mu opioid receptor agonists, suggesting that mu opioid receptors play a key role in addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is its selectivity and potency as a mu opioid receptor antagonist. This allows researchers to selectively block the effects of mu opioid receptor agonists without affecting other opioid receptors. However, one of the main limitations of 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One area of interest is the role of mu opioid receptors in pain and addiction. 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be used to study the effects of mu opioid receptor antagonism on these conditions. Another area of interest is the development of new mu opioid receptor antagonists with improved pharmacokinetic properties. Finally, 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be used as a tool to study the structure and function of mu opioid receptors, which can help to inform the development of new therapeutics for pain and addiction.
Métodos De Síntesis
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized with chloroacetyl chloride to form 4-phenyl-1,3-thiazol-2-amine. The final step involves the reaction of 4-phenyl-1,3-thiazol-2-amine with cyclohexyl isocyanate to form 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been widely used in scientific research to study the role of mu opioid receptors in various physiological and pathological conditions. It has been shown to be a selective and potent mu opioid receptor antagonist, which can be used to block the effects of mu opioid receptor agonists such as morphine and fentanyl. 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been used to study the role of mu opioid receptors in pain, addiction, and other conditions.
Propiedades
Fórmula molecular |
C17H21N3OS |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H21N3OS/c21-16(11-18-14-9-5-2-6-10-14)20-17-19-15(12-22-17)13-7-3-1-4-8-13/h1,3-4,7-8,12,14,18H,2,5-6,9-11H2,(H,19,20,21) |
Clave InChI |
QSPFPWBSVQBMJF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)NCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276752.png)
![2-(isopropylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276753.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)
![2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one](/img/structure/B276759.png)

![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276765.png)
![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)
![4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B276769.png)

![4-{[4-(2,3-Dimethylphenyl)piperazino]carbonyl}phenyl acetate](/img/structure/B276772.png)
![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B276776.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone](/img/structure/B276779.png)